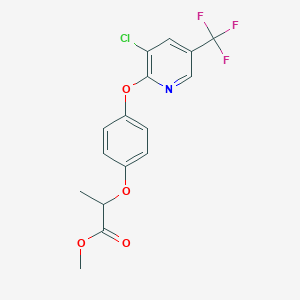
2-(3-Mercaptopropyl)pentanedioic acid
Overview
Description
2-(3-Mercaptopropyl)pentanedioic acid, also known as 2-MPPA, is a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCP II) . It has been effective in preclinical models of diseases where excess glutamate release is implicated, including neuropathic pain . It was the first GCP II inhibitor to be administered to humans .
Molecular Structure Analysis
The molecular formula of 2-(3-Mercaptopropyl)pentanedioic acid is C8H14O4S . The exact mass is 206.06128010 g/mol and the monoisotopic mass is also 206.06128010 g/mol . The canonical SMILES representation is C(CC(CCC(=O)O)C(=O)O)CS .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Mercaptopropyl)pentanedioic acid include a molecular weight of 206.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The topological polar surface area is 75.6 Ų .
Scientific Research Applications
Cancer Therapeutics: PSMA Inhibitors
2-(3-Mercaptopropyl)pentanedioic acid: is a novel inhibitor targeting the Prostate-Specific Membrane Antigen (PSMA), which is a well-known prostate cancer marker . This compound has shown promise in the development of anti-cancer medicines, particularly for prostate cancer treatment. Its structure allows it to bind effectively to the catalytic zinc atom within the PSMA binding site, making it a potential candidate for targeted drug delivery systems .
Neuroprotective Agent
Research has indicated that 2-(3-Mercaptopropyl)pentanedioic acid can mitigate impairments in prepulse inhibition (PPI) following the injection of NMDA receptor antagonists . This suggests its potential application as a neuroprotective agent, possibly offering therapeutic benefits in conditions associated with glutamate excitotoxicity.
Chemotherapy-Induced Neuropathy
In the context of chemotherapy, 2-(3-Mercaptopropyl)pentanedioic acid has been reported to attenuate chemotherapy-induced neuropathy in mice . It was able to prevent and reverse sensory nerve conduction velocity deficits induced by chemotherapeutic agents, suggesting its utility in managing peripheral neuropathy associated with cancer treatment .
Pain Management
The compound’s ability to provide symptomatic pain relief in multiple peripheral neuropathy models positions it as a potential analgesic . Its effects on nerve conduction velocity and its potential to improve histopathological outcomes in neuropathy models underscore its significance in pain management research.
Molecular Imaging
Due to its interaction with PSMA, 2-(3-Mercaptopropyl)pentanedioic acid could be used in molecular imaging . Radiolabeled ligands that target PSMA are crucial for the diagnosis and staging of prostate cancer, and this compound’s specificity makes it a candidate for developing new imaging agents.
Enzyme Inhibition Studies
As a selective inhibitor of Glutamate Carboxypeptidase II (GCPII), this compound is valuable in biochemical studies exploring enzyme function and inhibition . Such research can lead to a better understanding of enzymatic processes and the development of new therapeutic strategies.
Drug Development Research
The compound’s interaction with metalloproteases like PSMA opens avenues for drug development, particularly in designing scaffold structures for inhibitors . Its role in the synthesis of related ligands is crucial for creating more effective and targeted drugs.
Computational Biochemistry
2-(3-Mercaptopropyl)pentanedioic acid: is also important in computational biochemistry for modeling interactions with PSMA and other enzymes . Computational studies involving this compound can lead to the discovery of new inhibitors and the optimization of existing ones.
properties
IUPAC Name |
2-(3-sulfanylpropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLNSQHJKVQCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Mercaptopropyl)pentanedioic acid | |
CAS RN |
254737-29-6 | |
| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
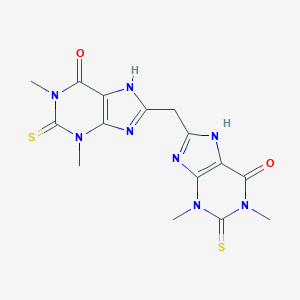

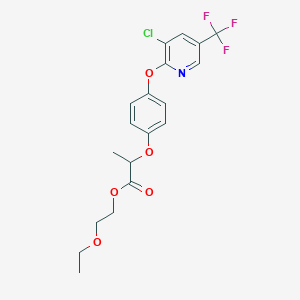


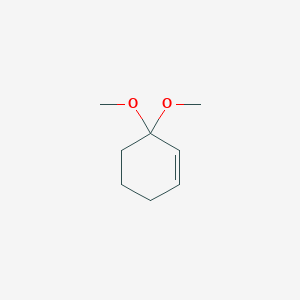


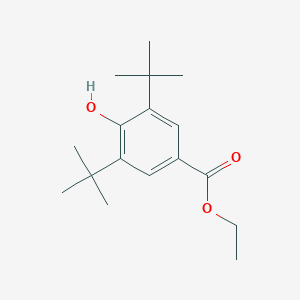
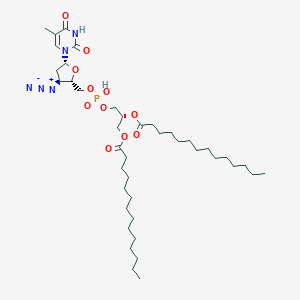
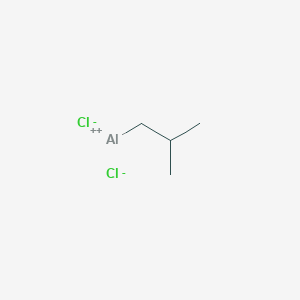
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
